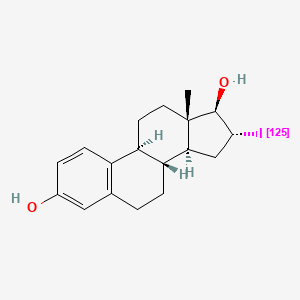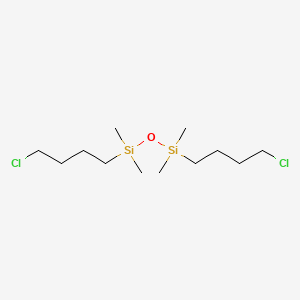![molecular formula C13H17NS B14472085 1,3,4-Trimethyl-2-[(thiophen-3-yl)methyl]-1,2-dihydropyridine CAS No. 66533-19-5](/img/structure/B14472085.png)
1,3,4-Trimethyl-2-[(thiophen-3-yl)methyl]-1,2-dihydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Trimethyl-2-[(thiophen-3-yl)methyl]-1,2-dihydropyridine is a heterocyclic compound that features a pyridine ring substituted with methyl groups and a thiophene moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Trimethyl-2-[(thiophen-3-yl)methyl]-1,2-dihydropyridine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-thiophenemethylamine with 1,3,4-trimethylpyridinium iodide in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Trimethyl-2-[(thiophen-3-yl)methyl]-1,2-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of a Lewis acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
1,3,4-Trimethyl-2-[(thiophen-3-yl)methyl]-1,2-dihydropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Wirkmechanismus
The mechanism of action of 1,3,4-Trimethyl-2-[(thiophen-3-yl)methyl]-1,2-dihydropyridine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may inhibit certain kinases or interact with DNA, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: A simple heterocyclic compound with a sulfur atom in the ring.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups at the 2 and 5 positions.
3-Methylthiophene: A thiophene derivative with a methyl group at the 3 position
Uniqueness
1,3,4-Trimethyl-2-[(thiophen-3-yl)methyl]-1,2-dihydropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
66533-19-5 |
|---|---|
Molekularformel |
C13H17NS |
Molekulargewicht |
219.35 g/mol |
IUPAC-Name |
1,3,4-trimethyl-2-(thiophen-3-ylmethyl)-2H-pyridine |
InChI |
InChI=1S/C13H17NS/c1-10-4-6-14(3)13(11(10)2)8-12-5-7-15-9-12/h4-7,9,13H,8H2,1-3H3 |
InChI-Schlüssel |
XFPHLGWFKLOMAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(N(C=C1)C)CC2=CSC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]-](/img/structure/B14472007.png)
![4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile](/img/structure/B14472010.png)
![4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline](/img/structure/B14472011.png)
![2,2'-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine)](/img/structure/B14472023.png)
![1-{2-[(2-Cyanoethyl)(dodecanoyl)amino]ethyl}-1-methyl-2-undecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate](/img/structure/B14472024.png)
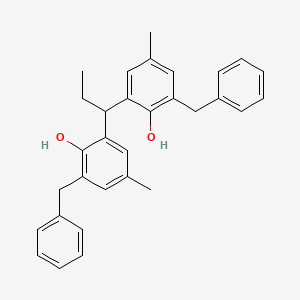

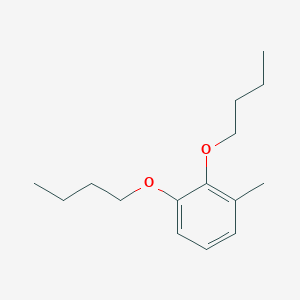
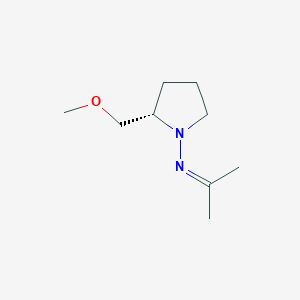
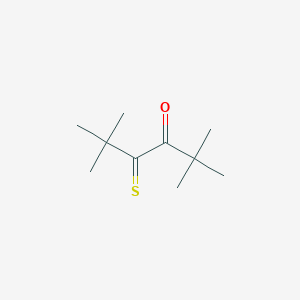
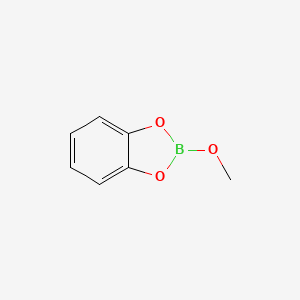
![3-[(Pyridin-2-yl)methoxy]propanenitrile](/img/structure/B14472064.png)
